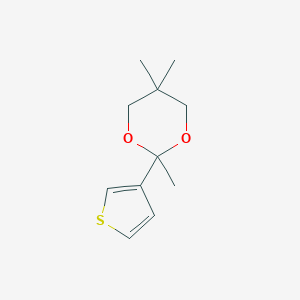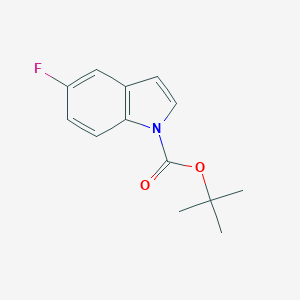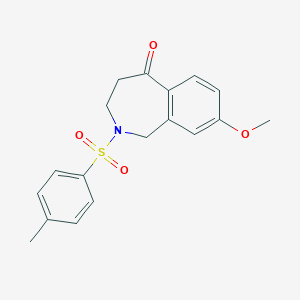
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, commonly known as WIN-35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders.
Mecanismo De Acción
WIN-35428 selectively inhibits the dopamine transporter (5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-), a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, WIN-35428 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects:
WIN-35428 has been shown to have several biochemical and physiological effects, including increased dopamine levels in the brain, increased locomotor activity, and decreased food intake. It has also been shown to have a high affinity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, with a Ki value of 2.2 nM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using WIN-35428 in lab experiments is its high selectivity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, making it a useful tool for studying dopamine signaling and neurotransmission. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other dopamine inhibitors.
Direcciones Futuras
There are several future directions for the study of WIN-35428, including its potential use in the treatment of substance abuse disorders, its effects on other neurotransmitter systems, and its potential use as a research tool for studying dopamine signaling and neurotransmission. Additionally, further research is needed to explore the long-term effects of WIN-35428 on the brain and its potential for abuse.
Métodos De Síntesis
The synthesis of WIN-35428 involves several steps, starting with the reaction between p-toluenesulfonyl chloride and 2-piperidone to form N-(p-tolylsulfonyl)-2-piperidone. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to yield 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-5H-2-benzazepin-5-one, which is WIN-35428.
Aplicaciones Científicas De Investigación
WIN-35428 has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. It has been shown to increase dopamine levels in the brain, which is associated with the therapeutic effects of the drug.
Propiedades
Número CAS |
24310-35-8 |
|---|---|
Nombre del producto |
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)- |
Fórmula molecular |
C18H19NO4S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
8-methoxy-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-2-benzazepin-5-one |
InChI |
InChI=1S/C18H19NO4S/c1-13-3-6-16(7-4-13)24(21,22)19-10-9-18(20)17-8-5-15(23-2)11-14(17)12-19/h3-8,11H,9-10,12H2,1-2H3 |
Clave InChI |
TZEPTLAJPCWPEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC |
Otros números CAS |
24310-35-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)
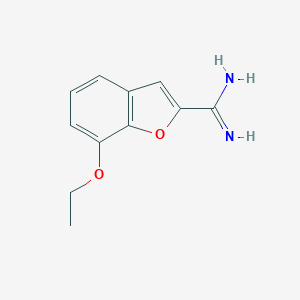
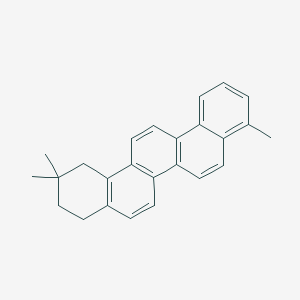
![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
